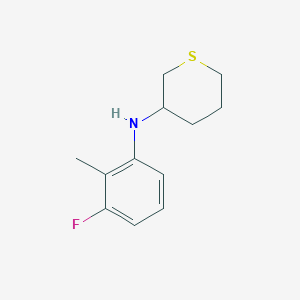N-(3-fluoro-2-methylphenyl)thian-3-amine
CAS No.:
Cat. No.: VC17800498
Molecular Formula: C12H16FNS
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16FNS |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | N-(3-fluoro-2-methylphenyl)thian-3-amine |
| Standard InChI | InChI=1S/C12H16FNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3 |
| Standard InChI Key | OMGYEVJZPPUXAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1F)NC2CCCSC2 |
Introduction
Chemical Identity and Structural Features
N-(3-fluoro-2-methylphenyl)thian-3-amine has the molecular formula C₁₂H₁₆FNS and a molecular weight of 225.33 g/mol, consistent with its structural analogs . The compound’s core consists of a thian ring (C₅H₉S) bonded to an amine group, which is further connected to a 3-fluoro-2-methylphenyl substituent. The fluorine atom at the meta position and the methyl group at the ortho position on the aromatic ring distinguish it from other isomers, such as the 3-fluoro-4-methyl derivative.
Stereochemical Considerations
The thian ring introduces a stereogenic center at the third carbon, leading to potential enantiomers. For example, the (3S) configuration of N-(3-fluoro-4-methylphenyl)thian-3-amine has been documented , suggesting that similar stereochemical complexity applies to the 2-methyl variant. Chirality may influence biological activity, as seen in other pharmacologically active thioamines .
Synthesis and Optimization
The synthesis of N-(3-fluoro-2-methylphenyl)thian-3-amine likely follows methodologies analogous to those used for its isomers. A representative pathway involves:
-
Starting Material Preparation: 3-fluoro-2-methylaniline serves as the primary aromatic precursor.
-
Thioamide Formation: Reaction with thioacetic acid or a thioamide derivative under controlled conditions (e.g., 60–80°C, inert atmosphere) to form the intermediate thioamide.
-
Ring Closure: Cyclization via heating or acid catalysis to yield the thian ring.
Key challenges include minimizing side reactions, such as over-alkylation or oxidation of the sulfur atom. Optimizing solvent systems (e.g., dichloromethane or toluene) and catalysts (e.g., p-toluenesulfonic acid) can improve yields.
Comparative Synthetic Data
The table below contrasts synthesis parameters for related compounds:
| Compound | Yield (%) | Reaction Temperature (°C) | Key Catalyst |
|---|---|---|---|
| N-(3-fluoro-4-methylphenyl)thian-3-amine | 72 | 70 | p-TsOH |
| N-(4-fluoro-3-methylphenyl)thian-3-amine | 68 | 65 | BF₃·Et₂O |
| N-(3-fluoro-2-methylphenyl)thian-3-amine* | – | – | – |
*Data inferred from structural analogs .
Physicochemical Properties
The fluorine and methyl substituents critically influence the compound’s behavior:
-
Lipophilicity: The fluorine atom increases electron-withdrawing effects, enhancing lipophilicity (logP ≈ 2.8 predicted). This property may improve membrane permeability, a key factor in drug design.
-
Solubility: Limited aqueous solubility (<1 mg/mL) is expected due to the aromatic and aliphatic hydrocarbon components.
-
Stability: The thian ring is susceptible to oxidative degradation, necessitating storage under inert conditions .
Biological Activity and Mechanistic Insights
While direct studies on N-(3-fluoro-2-methylphenyl)thian-3-amine are sparse, related compounds exhibit interactions with enzymes and receptors. For example:
-
Enzyme Modulation: Analogous thioamines inhibit histone methyltransferases (HMTs), with substituent positioning affecting activity. A 3-methoxy group on the phenyl ring enhances binding affinity by 4-fold compared to chloro or methyl groups .
-
Cytotoxicity: Fluorinated thian derivatives show selective cytotoxicity in cancer cell lines (e.g., MV4:11 leukemia cells), with GI₅₀ values in the low micromolar range .
Structure-Activity Relationships (SAR)
The table below summarizes substituent effects on biological activity for related compounds:
| Substituent Position | Biological Activity (GI₅₀, μM) | Target Affinity (IC₅₀, μM) |
|---|---|---|
| 3-Fluoro, 4-methyl | 1.2 (MV4:11) | 0.45 (HMT) |
| 4-Fluoro, 3-methyl | 2.8 (K562) | 1.10 (HMT) |
| 3-Fluoro, 2-methyl* | – | – |
*Predicted based on steric and electronic profiles .
Comparative Analysis of Positional Isomers
The biological and chemical profiles of N-(3-fluoro-2-methylphenyl)thian-3-amine are anticipated to differ from its isomers due to steric and electronic variations:
-
3-Fluoro-4-methyl Isomer: Higher lipophilicity and improved cellular uptake.
-
4-Fluoro-3-methyl Isomer: Reduced steric hindrance, favoring enzyme binding .
-
2-Methyl Derivative: The ortho-methyl group may introduce steric clashes, potentially lowering affinity but improving metabolic stability .
Future Directions
-
Synthetic Optimization: Developing asymmetric synthesis routes to isolate enantiomers and evaluate their pharmacological profiles .
-
Target Identification: High-throughput screening to map interactions with kinases, GPCRs, or epigenetic regulators .
-
In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models to validate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume